Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate
Description
Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate is a structurally complex nicotinic acid derivative characterized by:
- A nicotinate ester backbone with a cyano group at position 5 and a trifluoromethyl group at position 2.
- A thioether linkage connecting the nicotinate core to a 4,5-dihydro-1,2,4-triazol-5-one moiety.
- A 3-(trifluoromethyl)phenyl substituent on the triazolone ring.
The trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, while the cyano group may improve binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 5-cyano-6-[[5-oxo-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N5O3S/c1-2-33-15(31)12-6-9(8-26)14(27-13(12)19(23,24)25)34-17-29-28-16(32)30(17)11-5-3-4-10(7-11)18(20,21)22/h3-7H,2H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPROMOWBSFTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=NNC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity in various contexts. The structural complexity of the molecule suggests potential interactions with multiple biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and triazole rings have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of triazole exhibited IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells .
Case Study: Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. For example, a study on thiazole derivatives showed that certain modifications led to enhanced anticonvulsant effectiveness in picrotoxin-induced models . The presence of specific functional groups was critical for improving efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for tumor growth and survival.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cell signaling.
Selective Androgen Receptor Modulation
Research into selective androgen receptor modulators (SARMs) has revealed that compounds with structural similarities can modulate androgen receptor activity effectively. For example, S-23, a compound with a trifluoromethyl group, demonstrated significant effects on hormonal regulation in male rats .
Research Findings and Future Directions
The ongoing research into this compound highlights its potential therapeutic applications across various fields:
- Anticancer Therapeutics : Further exploration into its cytotoxic effects could lead to new cancer treatments.
- Neurological Disorders : Its anticonvulsant properties warrant deeper investigation for potential use in epilepsy.
- Hormonal Therapies : Given the findings related to SARMs, this compound may be explored for applications in hormonal therapies.
Comparison with Similar Compounds
(a) Triazole Derivatives ()
Compounds like metconazole and triticonazole feature triazole rings linked to substituted cyclopentanol groups. While these share the triazole pharmacophore with the target compound, key differences include:
- Core structure: Metconazole/triticonazole use cyclopentanol vs. the nicotinate ester in the target compound.
- Substituents: The target compound employs CF₃ groups and a cyano substituent, whereas metconazole/triticonazole rely on chlorophenyl and methyl groups.
- Activity : Triazole pesticides typically inhibit fungal cytochrome P450 enzymes (CYP51). The target compound’s triazolone-thioether moiety may alter target specificity or resistance profiles .
(b) Nitrobenzoic Acid Derivatives ()
Acifluorfen and halosafen are herbicidal nitrobenzoic acids with trifluoromethylphenoxy groups. Comparisons include:
- Functional groups : Both share CF₃ substituents but lack triazole/nicotinate motifs.
- Mode of action: Acifluorfen inhibits protoporphyrinogen oxidase (PPO), while the target compound’s mechanism remains unconfirmed but may differ due to its distinct structure .
Benzothiazole Acetamides ()
The European patent lists N-(6-trifluoromethylbenzothiazole-2-yl)acetamides with methoxy-phenyl groups. Contrasts with the target compound include:
- Heterocyclic core : Benzothiazole vs. nicotinate-triazolone.
- Substituent positioning: Methoxy groups in the acetamides vs. CF₃ and cyano groups in the target compound.
- Potential applications: Benzothiazoles are often explored as antimicrobials or anticancer agents, whereas the target compound’s structure aligns more with agrochemicals .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Functional Group Impact
Research Findings and Hypotheses
- Synthetic Accessibility : The thioether linkage in the target compound may improve synthetic yield compared to ethers in halosafen, which require harsh oxidation conditions .
- Bioactivity Prediction : The triazolone ring’s partial saturation (4,5-dihydro) could reduce off-target effects compared to fully aromatic triazoles in metconazole .
- Resistance Management : Dual CF₃ groups may mitigate resistance common in single-CF₃ herbicides like acifluorfen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
